1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole
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Overview
Description
1-OCTYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an octyl group and a phenyl-ethenyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-OCTYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Octyl Group: The octyl group can be introduced via alkylation reactions using octyl halides in the presence of a base.
Addition of Phenyl-Ethenyl Group: The phenyl-ethenyl group can be added through a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-OCTYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenyl-ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-OCTYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-OCTYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-OCTYL-2-PHENYL-1H-BENZIMIDAZOLE: Lacks the ethenyl group, which may affect its biological activity.
2-[(E)-2-PHENYL-1-ETHENYL]-1H-BENZIMIDAZOLE: Lacks the octyl group, which may influence its solubility and membrane permeability.
Uniqueness
1-OCTYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both the octyl and phenyl-ethenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H28N2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-octyl-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C23H28N2/c1-2-3-4-5-6-12-19-25-22-16-11-10-15-21(22)24-23(25)18-17-20-13-8-7-9-14-20/h7-11,13-18H,2-6,12,19H2,1H3/b18-17+ |
InChI Key |
FFDOQLKPICOCNH-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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